molecular formula C8H6N4 B13954390 1,2-Dihydroimidazo[4,5-g]indazole CAS No. 7075-61-8

1,2-Dihydroimidazo[4,5-g]indazole

Cat. No.: B13954390
CAS No.: 7075-61-8
M. Wt: 158.16 g/mol
InChI Key: AWKISJSEHVHLPA-UHFFFAOYSA-N
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Description

1,2-Dihydroimidazo[4,5-g]indazole is a sophisticated fused heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This chemical features an indazole core—a privileged scaffold in pharmacology—fused with an imidazole ring, creating a unique architecture that is of significant interest for developing new biologically active molecules . The indazole motif is recognized for its widespread applications and is found in numerous FDA-approved drugs and clinical candidates, such as the anticancer agent Pazopanib and the antiemetic Granisetron . As a novel research compound, this compound serves as a key building block for exploring new therapeutic avenues. Researchers can utilize this compound to synthesize novel derivatives for screening against various biological targets. Its structural features make it a promising candidate for projects targeting kinase inhibition , antimicrobial development , and metabolic disease research , among others. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with care in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7075-61-8

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

1,2-dihydroimidazo[4,5-g]indazole

InChI

InChI=1S/C8H6N4/c1-2-6-8(10-4-9-6)7-5(1)3-11-12-7/h1-4,11-12H

InChI Key

AWKISJSEHVHLPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC2=C3C1=CNN3

Origin of Product

United States

Overview of Heterocyclic Chemistry and Bioactive Scaffolds

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. usm.edunih.gov These non-carbon atoms, known as heteroatoms, are most commonly nitrogen, oxygen, or sulfur. nih.goveprajournals.com The introduction of heteroatoms into a cyclic framework imparts distinct physical and chemical properties compared to their carbocyclic counterparts, influencing factors like polarity, reactivity, and the ability to form hydrogen bonds. nih.gov

A "scaffold" in this context refers to the core ring system of a molecule. These scaffolds can be simple five- or six-membered rings or more complex structures formed by the fusion of two or more rings. eprajournals.commdpi.com When these heterocyclic scaffolds are found in molecules that elicit a biological response, they are termed "bioactive scaffolds." enamine.net A significant majority of pharmaceuticals and naturally occurring bioactive compounds feature heterocyclic motifs, underscoring their immense importance in medicinal chemistry. eprajournals.comijnrd.org The prevalence of these structures in nature, in molecules like alkaloids, vitamins, and antibiotics, has driven extensive research into their synthesis and biological evaluation. eprajournals.com

Significance of Fused Heterocycles in Medicinal Chemistry

Fused heterocycles are compounds where at least two rings share a common bond. mdpi.com This fusion of rings creates a more rigid and conformationally restricted structure, which can lead to higher binding affinity and selectivity for biological targets. mdpi.com The combination of different heterocyclic rings can also result in novel molecules with enhanced or entirely new biological activities. ijpsr.comnih.gov

In medicinal chemistry, the strategy of fusing heterocyclic rings is a powerful tool for drug discovery and development. ijpsr.com It allows for the creation of a vast diversity of molecular architectures with a wide range of pharmacological properties. nih.gov Many approved drugs, particularly in oncology, feature fused heterocyclic systems. rsc.orgacs.org The rationale behind synthesizing fused heterocyclic derivatives often lies in the potential for synergistic effects, where the combined entity is more potent than the individual components. ijpsr.com This approach has led to the discovery of compounds with antibacterial, anti-inflammatory, antitumor, and antiviral activities, among others. ijpsr.comnih.gov

Historical Context and Evolution of Imidazo 4,5 G Indazole Derivatives in Research

The imidazole (B134444) ring, first discovered in the 1840s, is a five-membered heterocycle with two nitrogen atoms. nih.govmdpi.com It is a component of several essential biological molecules, including the amino acid histidine and nucleic acids. pharmacyjournal.net The indazole ring system, a fusion of a benzene (B151609) and a pyrazole (B372694) ring, has also been a subject of extensive study due to its wide range of pharmacological activities, including anti-inflammatory and anticancer properties. biotech-asia.orgnih.govpnrjournal.com

Defining the Research Scope for 1,2 Dihydroimidazo 4,5 G Indazole

Strategic Approaches to the this compound Core

The synthesis of the this compound scaffold, a significant heterocyclic system, is achieved through several strategic approaches. These methods focus on the efficient construction of the fused ring system and are continually being refined to improve yields, reduce environmental impact, and increase molecular diversity.

Cyclization Reactions for Imidazoindazole Construction

The formation of the imidazoindazole core predominantly relies on cyclization reactions, which create the fused heterocyclic structure. A key strategy involves the heteroalkylation of indazole precursors. For instance, variously substituted 2-(4,5-dihydro-1H-imidazol-2-yl)indazoles have been prepared through the regiospecific heteroalkylation of the corresponding indazoles with 2-chloro-4,5-dihydroimidazole. nih.gov This method provides a direct route to the desired imidazoindazole system.

Another approach involves the Vilsmeier-Haack reaction of tetralone phenylhydrazones, which can be conducted under both thermal and microwave irradiation conditions to selectively synthesize dihydro-2H-benzo[g]indazoles. researchgate.net Furthermore, Lewis-acid promoted chemoselective condensation of 3-aminoindazoles with 3-ethoxycyclobutanones offers a pathway to pyrimido[1,2-b]-indazole derivatives. researchgate.net

The synthesis of the parent indazole ring, a crucial component of the imidazoindazole system, can be achieved through various cyclization strategies. These include the intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones and the direct aryl C-H amination of ketone hydrazones using iodine. nih.gov Copper-catalyzed N-N bond formation from o-aminobenzonitriles and organometallic reagents also provides an efficient route to 1H-indazoles. nih.gov

Multi-component Reactions in this compound Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool in the synthesis of complex heterocyclic structures like this compound due to their efficiency and atom economy. nih.gov These reactions allow for the construction of the core scaffold in a single step from three or more starting materials.

One notable example is the one-pot, three-component condensation reaction for the synthesis of 4-amino-1,2-dihydrobenzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carbonitrile derivatives. researchgate.net This reaction utilizes 2-aminobenzimidazole, various aldehydes, and malononitrile, often catalyzed by an ionic liquid or ammonium (B1175870) acetate (B1210297) under green conditions. researchgate.net Such MCRs can significantly reduce waste, cost, and labor while enabling the creation of diverse compound libraries. nih.govresearchgate.net The use of MCRs aligns with the principles of green chemistry by minimizing synthetic steps and avoiding the isolation of intermediates. nih.gov

Green Chemistry Principles in Imidazoindazole Synthesis

The application of green chemistry principles is increasingly important in the synthesis of imidazoindazoles. This involves the use of environmentally benign solvents, catalysts, and reaction conditions. For example, the synthesis of 2H-indazoles has been achieved using a heterogeneous copper oxide nanoparticle catalyst on activated carbon in a green solvent like PEG-400. nih.gov This method allows for the formation of multiple bonds in a one-pot reaction under ligand-free and base-free conditions, and the catalyst can be recycled. nih.gov

Water has also been utilized as a solvent in the microwave-assisted, three-component synthesis of 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives, offering excellent yields and a reduced environmental impact. researchgate.net Furthermore, the use of ionic liquids as recyclable catalysts in the multi-component synthesis of 4-amino-1,2-dihydrobenzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carbonitrile derivatives under neat (solvent-free) conditions highlights another green synthetic approach. researchgate.net These methods demonstrate a shift towards more sustainable and efficient chemical manufacturing processes.

Derivatization and Functionalization of the this compound Framework

Once the this compound core is synthesized, its properties and potential applications can be fine-tuned through derivatization and functionalization. This involves the selective introduction of various chemical groups at specific positions on the heterocyclic framework.

Regioselective Functionalization at Nitrogen and Carbon Centers

The presence of multiple nitrogen and carbon atoms in the imidazoindazole system presents opportunities for regioselective functionalization. The alkylation of the indazole nitrogen atoms (N1 and N2) is a common modification. The regioselectivity of N-alkylation can be controlled by the choice of reagents and reaction conditions. For example, using sodium hydride in tetrahydrofuran (B95107) generally favors N1 alkylation, while certain substituents on the indazole ring, such as an electron-withdrawing group at the C7 position, can direct alkylation to the N2 position. nih.gov

DFT calculations have been employed to understand the mechanisms behind this regioselectivity, suggesting that chelation with a cesium cation can favor N1 substitution, while other non-covalent interactions can lead to N2-product formation. nih.gov Regioselective N-acylation has also been reported to predominantly yield the N1-substituted isomer. nih.gov

Functionalization at carbon centers is also a key strategy. For instance, palladium-catalyzed arylation has been used to introduce phenyl groups at the C3 position of 2-phenyl-2H-indazoles. nih.gov

Introduction of Diverse Substituents onto the Imidazoindazole System

A wide array of substituents can be introduced onto the imidazoindazole scaffold to modulate its chemical and physical properties. These substituents can range from simple alkyl and aryl groups to more complex functional moieties.

For example, a series of 2,3-diphenyl-2H-indazole derivatives have been synthesized with various substituents on the phenyl rings, including esters, carboxylic acids, and carboxamides. nih.gov These modifications are typically achieved through standard synthetic transformations such as hydrolysis of esters to carboxylic acids, followed by conversion to acyl chlorides and reaction with amines to form amides. nih.gov

Furthermore, the synthesis of new heterocyclic systems fused to the imidazoindazole core has been explored. For instance, the reaction of isatin (B1672199) derivatives with various reagents can lead to the formation of spiroindoline, imidazo[4,5-b]quinoxaline, and thieno[2,3-d]pyrimidine (B153573) moieties attached to the core structure. nih.gov The introduction of these diverse substituents is crucial for exploring the structure-activity relationships of imidazoindazole-based compounds.

Advanced Coupling Reactions for Scaffold Diversification

The functionalization of the imidazoindazole core is crucial for developing new chemical entities. Advanced cross-coupling reactions are primary tools for introducing molecular diversity. While direct examples on this compound are scarce, studies on related imidazo[4,5-b]pyridines and indazoles demonstrate the power of these methods.

The Suzuki cross-coupling reaction, in particular, has been optimized for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, which are structural analogues. nih.gov A model study on the coupling of a bromo-substituted imidazopyridine with phenylboronic acid highlights the critical role of the catalyst, solvent, and base in achieving high yields and minimizing side products like dehalogenation. nih.gov

Table 1: Optimization of Suzuki Cross-Coupling Conditions for Imidazo[4,5-b]pyridine Analogues

Catalyst Solvent Base Temperature (°C) Yield (%) Reference
Pd(PPh₃)₄ Dioxane/H₂O K₂CO₃ 100 Moderate nih.gov
Pd(dppf)Cl₂ Dioxane/H₂O K₂CO₃ 100 High nih.gov

These findings suggest that palladium catalysts, especially those with sophisticated phosphine (B1218219) ligands like SPhos, are highly effective for creating C-C bonds on the core structure. nih.gov

Amide coupling is another powerful technique used to diversify indazole-based scaffolds. The reaction of N-alkylated indazole carboxylic acids with various aromatic amines using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a direct route to 3-carboxamide indazole derivatives in high yields. nih.gov This method is instrumental in building libraries of compounds for screening purposes. nih.gov

Chemical Reactivity and Transformation Mechanisms

The reactivity of the this compound system is governed by the electronic properties of its fused heterocyclic rings. The dihydro-imidazole portion can undergo oxidation, while the aromatic rings are susceptible to electrophilic and nucleophilic attack, conditioned by the existing substituents.

Reduction: A common and crucial transformation in the synthesis of fused imidazole systems is the reduction of a nitro group on the precursor benzene (B151609) or pyridine (B92270) ring. This step generates the requisite ortho-diamine, which can then undergo cyclization to form the imidazole ring. nih.govacs.org Various reducing agents are employed for this purpose, with zinc powder in the presence of an acid like acetic acid or hydrochloric acid being a classic and effective method. acs.org The use of Zn/HCl in a water-isopropanol medium has been shown to significantly reduce reaction times. acs.org Hydrogenolysis using catalysts like Palladium on carbon (Pd/C) or Pearlman's catalyst is also a standard procedure.

Oxidation: The indazole ring system can undergo oxidation to form diones. For instance, indazole-4,7-dione derivatives have been synthesized, indicating that the benzene portion of the indazole moiety is susceptible to oxidation under specific conditions. nih.gov Furthermore, electrochemical methods offer a controlled way to achieve oxidation. Cyclic voltammetry studies on related imidazopyridine systems show that the heterocyclic core can be oxidized at a platinum anode to generate a radical cation, which then acts as an intermediate for further functionalization. researchgate.net The dihydro-imidazole ring within the this compound structure is inherently a reduced system and would be expected to be susceptible to aromatization via oxidation.

The electron distribution in the imidazoindazole ring system dictates the preferred sites for substitution reactions.

Nucleophilic Substitution: Nucleophilic Aromatic Substitution (SNAr) is a key reaction for building the core structure. Tandem reactions starting from 2-chloro-3-nitropyridine (B167233) involve an initial SNAr reaction with a primary amine, followed by reduction and cyclization. acs.org This demonstrates the susceptibility of halogenated positions on the pyridine or benzene ring to nucleophilic attack. Alkylation of nitrogen atoms within the heterocyclic system is also a common nucleophilic substitution pathway. Reactions of imidazo[4,5-c]pyridines with alkyl halides like 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃ in DMF) lead to N-alkylation, with regioselectivity being a key consideration. nih.gov

Electrophilic Substitution: While the fused ring system is generally electron-rich, making it reactive towards electrophiles, modern synthetic methods often focus on C-H functionalization. Electrochemical C-H amination and cyanation of imidazopyridines have been successfully demonstrated. researchgate.net In these processes, the heterocycle is first oxidized to a radical cation, which then reacts with a nucleophile (acting as an electrophile trap), effectively achieving an electrophilic-type substitution on the ring. researchgate.net

Understanding the mechanisms of these transformations is vital for optimizing reactions and predicting outcomes. A combination of experimental and computational methods is often employed.

Computational Studies: Density Functional Theory (DFT) calculations are widely used to probe the electronic structure of indazole derivatives. nih.gov These studies help in understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which correlate with the molecule's reactivity and stability. nih.gov For instance, DFT analysis has been used to rationalize the properties of various 3-carboxamide indazole derivatives. nih.gov Molecular dynamics simulations have also been employed to analyze the binding modes of imidazo[4,5-c]pyridin-2-one derivatives with biological targets like kinases, providing insight into the non-covalent interactions that stabilize the complex. nih.gov

Experimental Investigations: Mechanistic pathways can be elucidated through carefully designed control experiments. In the study of electrochemical C-H phosphorothiolation of an imidazo[1,5-a]pyridine, the isolation of key intermediates confirmed the reaction sequence. researchgate.net The use of radical scavengers like TEMPO helped to determine whether a radical pathway was involved in the rate-determining step. researchgate.net Furthermore, techniques like 2D-NOESY and HMBC NMR spectroscopy are indispensable for confirming the regioselectivity of reactions such as N-alkylation on the imidazole ring, by establishing through-space and through-bond correlations between protons and carbons. nih.gov

Table 2: Summary of Mechanistic Investigation Techniques and Findings

Technique System Studied Key Finding Reference
DFT Calculations Indazole Derivatives Determined HOMO-LUMO gaps to correlate with stability. nih.gov
Molecular Dynamics Imidazo[4,5-c]pyridin-2-ones Analyzed binding modes with kinase targets. nih.gov
Control Experiments Imidazo[1,5-a]pyridines Isolated reaction intermediates to confirm the mechanistic pathway. researchgate.net

Quantum Chemical Characterization

Quantum chemical methods are instrumental in elucidating the intrinsic properties of a molecule, providing insights into its stability, reactivity, and electronic nature. For a novel structure like this compound, these computational techniques are the first step in understanding its chemical personality.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Density Functional Theory (DFT) is a widely used method to investigate these aspects. nih.govorientjchem.orgscirp.org By employing functionals such as B3LYP with an appropriate basis set (e.g., 6-31G), the electronic distribution and molecular orbitals of this compound can be accurately modeled. nih.govorientjchem.org

A key component of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.org The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. scirp.org For instance, in studies of related imidazole derivatives, the HOMO and LUMO electron densities were evaluated to understand how electronic transitions affect the molecule's properties. semanticscholar.org

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. scirp.org The MEP map identifies electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting how the molecule will interact with biological targets or other reagents. scirp.org In related imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, MEP analysis has been used to pinpoint the nucleophilic sites, such as nitrogen and oxygen atoms. scirp.org

Table 1: Representative Quantum Chemical Parameters Calculated for Heterocyclic Compounds This table presents typical data obtained from quantum chemical calculations on related heterocyclic systems, illustrating the expected outputs for a study on this compound.

ParameterTypical Value/DescriptionSignificance
HOMO Energy-6.0 to -7.5 eVIndicates electron-donating ability.
LUMO Energy-1.0 to -2.5 eVIndicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.0 to 5.5 eVRelates to chemical reactivity and stability. scirp.org
Dipole Moment2.0 to 5.0 DebyeMeasures the polarity of the molecule.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is crucial for its biological activity. This compound may possess several conformers due to the flexibility of the dihydro portion of the ring system and any potential substituents. Conformational analysis aims to identify the most stable three-dimensional structures (i.e., those with the lowest energy).

By systematically rotating the rotatable bonds and calculating the potential energy at each step, an energy landscape can be constructed. This landscape reveals the global minimum energy conformation and other low-energy conformers that might be biologically relevant. These calculations can be performed using both molecular mechanics and quantum chemical methods to achieve a balance between computational cost and accuracy. For related N-acylhydrazone derivatives, the existence of multiple conformers due to rotation around single bonds has been noted as a significant factor in their structural and reactive properties. scirp.org

Reaction Pathway Energetics and Transition State Studies

Understanding the potential chemical transformations of this compound is important for predicting its metabolic fate and for designing synthetic routes. Quantum chemical calculations can be used to model reaction pathways and determine their energetic profiles. This involves identifying the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies.

For example, the tautomeric equilibrium between the 1H- and 2H- forms of the indazole ring system is a known phenomenon that can significantly influence the molecule's properties and interactions. dntb.gov.ua DFT calculations can quantify the energy difference between these tautomers and the energy barrier for their interconversion. While no specific studies on the reaction pathways of this compound have been published, the methodologies used to study processes like excited state intramolecular proton transfer (ESIPT) in other imidazole-based systems are directly applicable. semanticscholar.orgdntb.gov.ua These studies compute potential energy surfaces to show that such proton transfers are energetically favorable in the excited state. semanticscholar.orgdntb.gov.ua

Molecular Modeling and Simulation Studies

Molecular modeling techniques are essential for understanding how a potential drug molecule interacts with its biological target, typically a protein. These methods provide a dynamic and interactive view of the ligand-receptor complex.

Molecular Dynamics (MD) Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a powerful tool for studying the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex and to refine the binding poses obtained from docking studies. nih.gov

An MD simulation of this compound bound to a target protein would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and then calculating the forces between the atoms and their subsequent motions. The simulation, typically run for nanoseconds, allows for the observation of how the ligand and protein adapt to each other. Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can also be performed on the MD trajectory to obtain a more accurate estimate of the binding affinity. nih.gov In a study on imidazo[2,1-b]oxazole derivatives, MD simulations of 100 ns were used to calculate binding free energies, which helped in ranking the potential inhibitors. nih.gov

Ligand-Protein Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method is crucial in structure-based drug design for identifying potential drug candidates and for understanding the molecular basis of their activity.

The process of docking this compound would involve obtaining the three-dimensional structure of a target protein, often from a repository like the Protein Data Bank (PDB). The ligand's structure would be optimized for its lowest energy conformation. Docking software, such as AutoDock or Glide, would then be used to systematically explore different binding poses of the ligand within the active site of the protein. nih.gov Each pose is evaluated using a scoring function that estimates the binding affinity. The results provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies on substituted 4,5-dihydro-2H-indazole derivatives have been used to predict their binding modes in the active site of the COX-2 enzyme. nih.gov

Table 2: Representative Data from Molecular Docking and MD Simulations This table presents typical data obtained from molecular modeling studies on related heterocyclic systems, illustrating the expected outputs for an investigation of this compound.

ParameterTypical Value/DescriptionSignificance
Docking Score-7.0 to -10.0 kcal/molPredicts the binding affinity of the ligand to the protein.
Key Interacting Residuese.g., TYR 23, LYS 56, ASP 112Identifies the specific amino acids involved in binding.
RMSD of Ligand-Protein Complex< 2.0 ÅIndicates the stability of the complex during MD simulation.
Binding Free Energy (MM-PBSA)-50 to -150 kJ/molProvides a more accurate estimation of binding affinity. nih.gov

Application of Random Acceleration Molecular Dynamics (RAMD) and Steered Molecular Dynamics (SMD)

Advanced molecular dynamics (MD) simulation techniques like Random Acceleration Molecular Dynamics (RAMD) and Steered Molecular Dynamics (SMD) are instrumental in elucidating the dynamic aspects of ligand-receptor interactions, which are often inaccessible through standard MD simulations alone. h-its.orgresearchgate.netnih.gov These methods are particularly useful for studying the unbinding pathways of ligands and estimating their residence times, which are crucial parameters in drug efficacy.

Random Acceleration Molecular Dynamics (RAMD) is an enhanced sampling method designed to explore the egress routes of a ligand from a protein's binding pocket. h-its.orguiuc.edu In a RAMD simulation, a randomly oriented force is applied to the center of mass of the ligand to accelerate its departure from the binding site. uiuc.eduacs.org The direction of this force is updated when the ligand's movement falls below a certain threshold, ensuring a comprehensive exploration of potential exit pathways. acs.org This method can be particularly valuable for this compound derivatives when they are identified as inhibitors of a specific biological target. By understanding the unbinding pathways, modifications can be made to the scaffold to block these routes, potentially increasing the ligand's residence time and therapeutic effect. The τ-Random Acceleration Molecular Dynamics (τRAMD) approach, for instance, has been developed to efficiently compute the relative residence times of drug-like compounds. acs.org

Steered Molecular Dynamics (SMD) is another powerful computational technique that simulates the unbinding of a ligand from its receptor by applying an external force with a constant velocity along a defined reaction coordinate. researchgate.netnih.govuiuc.edu This allows for the investigation of the forces required to dissociate the ligand-receptor complex and the identification of key amino acid residues involved in the binding. researchgate.netnih.gov For a this compound-based inhibitor, SMD simulations could provide insights into the strength of its interactions within the binding pocket and highlight which interactions are most critical for its affinity. nih.gov The rupture force calculated from SMD simulations can be used to rank different derivatives and guide the design of compounds with enhanced binding affinities. researchgate.net

A hypothetical application of these techniques to a this compound derivative targeting a protein kinase could yield data such as that presented in Table 1.

Table 1: Hypothetical RAMD and SMD Simulation Data for a this compound Derivative

Simulation TypeParameterValueInterpretation
RAMD Number of Egress Pathways3Suggests multiple routes for the ligand to exit the binding pocket.
Predominant Exit ChannelChannel A (75% of simulations)Identifies the most likely unbinding pathway to target for modifications.
Relative Residence Time (τRAMD)1.5 (compared to a reference)Indicates a longer residence time than the reference compound.
SMD Maximum Rupture Force250 pNQuantifies the force needed to unbind the ligand, reflecting binding strength.
Key Interacting ResiduesLys72, Glu91, Met149Highlights critical amino acids for targeted optimization of interactions.
Work of Unbinding85 kcal/molRepresents the energy barrier for ligand dissociation.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are essential computational tools in modern drug discovery that aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. These models are crucial for predicting the activity of novel compounds, prioritizing them for synthesis, and guiding lead optimization.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the physicochemical properties or structural features of molecules with their biological activities.

2D-QSAR studies utilize descriptors calculated from the 2D representation of molecules, such as topological indices, molecular weight, and counts of specific atom types. scispace.com For a series of this compound analogs, a 2D-QSAR model could reveal the importance of properties like hydrophobicity (SlogP) or the number of hydrogen bond donors and acceptors for their activity against a particular target. scispace.com These models are computationally less intensive and are valuable for initial screening and understanding general structural requirements.

3D-QSAR studies, on the other hand, use descriptors derived from the 3D alignment of molecules, such as steric and electrostatic fields. nih.gov These models provide a more detailed understanding of the structure-activity relationship by generating contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov For this compound derivatives, a 3D-QSAR model could pinpoint specific locations on the scaffold where substitutions would lead to enhanced biological activity. japsonline.com The statistical robustness of QSAR models is typically assessed using parameters like the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient (pred_r²). scispace.comnih.gov

A representative 3D-QSAR model for a series of hypothetical this compound derivatives might exhibit the statistical parameters shown in Table 2.

Table 2: Representative Statistical Parameters for a 3D-QSAR Model of this compound Derivatives

ParameterValueSignificance
q² (Cross-validated R²) 0.65Good internal predictive ability of the model.
R² (Non-cross-validated R²) 0.92High degree of correlation between predicted and observed activities.
pred_r² (External validation R²) 0.78Strong predictive power for an external test set of compounds.
F-value 120.5High statistical significance of the model.
Optimal Number of Components 5Indicates the complexity of the derived model.

Ligand-based pharmacophore modeling is employed when the 3D structure of the biological target is unknown. ui.ac.idnih.gov A pharmacophore model is an ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. ui.ac.id For a series of active this compound analogs, a ligand-based pharmacophore model can be generated by aligning the compounds and identifying common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). ui.ac.idnih.gov

The generated pharmacophore hypotheses are then validated using a test set of compounds with known activities and by comparing them to a set of inactive decoy molecules. ui.ac.id A validated pharmacophore model can then be used as a 3D query to screen large chemical databases to identify novel compounds with the desired chemical features that are likely to be active. researchgate.net

When the three-dimensional structure of the target protein is available, a structure-based pharmacophore model can be developed. nih.govbiointerfaceresearch.com This approach involves identifying the key interaction points between the ligand and the amino acid residues in the binding site of the protein. nih.gov These interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, are then translated into pharmacophoric features.

For a this compound derivative bound to its target, a structure-based pharmacophore model would provide a more accurate representation of the essential interactions required for binding. This model can then be used for virtual screening to find new scaffolds that fit the binding site and possess the correct pharmacophoric features. Comparing ligand-based and structure-based pharmacophore models can provide a more comprehensive understanding of the binding requirements and lead to more effective drug design strategies. biointerfaceresearch.com

A typical pharmacophore model for a this compound derivative might consist of the features outlined in Table 3.

Table 3: Example of a Pharmacophore Model for a this compound Derivative

Feature TypeNumber of FeaturesLocation on Scaffold
Hydrogen Bond Acceptor (HBA) 2Imidazole and indazole nitrogen atoms
Hydrogen Bond Donor (HBD) 1N-H group in the dihydro-imidazo ring
Aromatic Ring (AR) 2Fused ring system
Hydrophobic (HY) 1Potential substituent on the ring system

Enzyme Inhibition Kinetics and Mechanistic Pathways

There is no available information in the reviewed literature concerning the enzyme inhibition properties of this compound.

Characterization of Inhibition Types

No studies were found that characterize the type of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for this compound.

Determination of Inhibition Constants

Specific inhibition constants, such as IC₅₀ or Kᵢ values, for this compound against any enzyme target have not been reported in the available scientific literature.

Enzyme-Ligand Interaction Analysis

Detailed analyses of the interactions between this compound and key enzymatic targets such as Cyclooxygenase-2 (COX-2), DNA gyrase, Phosphoinositide 3-kinase alpha (PI3Kα), Histone Deacetylase 3/Bromodomain-containing protein 4 (HDAC3/BRD4), Hypoxia-inducible factor 1-alpha (HIF-1α), Leucine-rich repeat kinase 2 (LRRK2), or Extracellular signal-regulated kinases 1/2 (ERK1/2) are not available. While numerous studies detail the interaction of other indazole-based compounds with these enzymes, this information does not apply to the specific heterocyclic system of imidazo[4,5-g]indazole.

Receptor Binding Studies and Affinities

The affinity of this compound for specific receptors and its binding profile have not been documented in the public research domain.

Receptor Selectivity Profiling

No data is available on the receptor selectivity profile of this compound. Studies on related but distinct structures, such as 2-(4,5-dihydro-1H-imidazol-2-yl)indazole derivatives, have shown selectivity for imidazoline (B1206853) I₂ receptors over α₂-adrenergic receptors, but these findings cannot be extrapolated to the fused imidazo[4,5-g]indazole ring system. nih.gov

Agonist/Antagonist Activity Evaluation

There are no published studies evaluating the potential agonist or antagonist activity of this compound at any known receptor.

Investigation of Binding Site Interactions (e.g., imidazoline I2 receptors, α2-adrenergic receptors)

Research has demonstrated that derivatives of the this compound scaffold exhibit notable binding affinities for imidazoline I2 receptors and α2-adrenergic receptors. nih.gov A series of substituted 2-(4,5-dihydro-1H-imidazol-2-yl)indazoles were synthesized and their binding affinities were determined using radioligand binding assays on preparations from rat whole brains. nih.gov

One of the key findings from these studies is the high selectivity of certain derivatives for imidazoline I2 receptors over α2-adrenergic receptors. For instance, 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole, a derivative of indazim, displayed a remarkable 3076-fold higher affinity for the [3H]2BFI-labeled imidazoline I2 receptors compared to the [3H]RX821001-labeled α2-adrenergic receptors. nih.gov This high degree of selectivity suggests that compounds with this core structure could be valuable tools for further elucidating the specific functions of imidazoline I2 receptors. nih.gov

The affinity of these compounds for their target receptors is influenced by the specific substitutions on the indazole ring. The data from these binding studies underscore the potential for developing highly selective ligands for imidazoline I2 receptors based on the this compound framework. nih.gov

Compound DerivativeTarget ReceptorBinding Affinity (Ki)Selectivity (I2 vs. α2)Reference
4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazoleImidazoline I2 ReceptorHigh3076-fold nih.gov
4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazoleα2-Adrenergic ReceptorLow- nih.gov

Modulation of Cellular Pathways and Processes (In Vitro)

The broader class of indazole derivatives has been extensively studied for their impact on various cellular pathways and processes, particularly in the context of cancer and inflammation. While direct studies on this compound are not available, the findings for other indazole-containing compounds provide a framework for its potential cellular effects.

Indazole derivatives are recognized for their ability to modulate cell signaling cascades, often by acting as kinase inhibitors. nih.gov Kinases are crucial enzymes that regulate a multitude of cellular processes, including cell growth, differentiation, and apoptosis. nih.gov The indazole scaffold is a key component in several FDA-approved kinase inhibitors used in cancer therapy. nih.gov For example, various indazole derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR, which is involved in tumor angiogenesis and proliferation. nih.gov Other studies have highlighted the role of indazole derivatives in inhibiting interleukin-2-inducible T-cell kinase (ITK), a key player in T-cell signaling. nih.gov The structural similarities suggest that this compound could also potentially interact with and modulate the activity of various kinases, thereby impacting downstream signaling pathways.

Numerous studies have demonstrated the antiproliferative and pro-apoptotic activities of indazole derivatives in various cancer cell lines. nih.govjapsonline.com For instance, novel polysubstituted indazoles have shown significant antiproliferative activity against human ovarian (A2780) and lung (A549) cancer cell lines, with IC50 values in the micromolar range. nih.gov These compounds were found to induce apoptosis and cause cell cycle arrest, suggesting a mechanism that may involve the inhibition of DNA synthesis. nih.gov

Similarly, indazole analogues of curcumin (B1669340) have been evaluated for their cytotoxic effects against breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancer cell lines. japsonline.com Some of these compounds exhibited moderate to high cytotoxicity. japsonline.com The imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole derivatives have also shown promising anticancer activity against MCF-7 cell lines. nih.gov The consistent findings of antiproliferative and apoptotic effects across a range of indazole-based compounds suggest that the this compound core could be a valuable scaffold for the development of novel anticancer agents. nih.gov

Cell LineCompound TypeEffectIC50 ValueReference
A2780 (Ovarian Carcinoma)Polysubstituted indazolesAntiproliferative, Apoptosis, Cell cycle arrest0.64 to 17 µM nih.gov
A549 (Lung Adenocarcinoma)Polysubstituted indazolesAntiproliferative, Apoptosis, Cell cycle arrest0.64 to 17 µM nih.gov
MCF-7 (Breast Cancer)Indazole analogues of curcuminCytotoxic45.97 to 86.24 µM japsonline.com
HeLa (Cervical Cancer)Indazole analogues of curcuminCytotoxic46.36 to >100 µM japsonline.com
WiDr (Colorectal Cancer)Indazole analogues of curcuminCytotoxic27.20 to 58.19 µM japsonline.com
MCF-7 (Breast Cancer)Imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole derivativesAnticancer- nih.gov

The anti-inflammatory properties of indazole derivatives have also been a subject of investigation. nih.gov Pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) play a critical role in the inflammatory response. Some studies on other heterocyclic compounds with structural similarities to indazoles have shown modulation of these inflammatory mediators. For example, certain compounds can inhibit the production of nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide-stimulated RAW264.7 cells. nih.gov While direct evidence for this compound is lacking, the known anti-inflammatory activities of the broader indazole class suggest that it could potentially exert its effects by modulating the levels of key inflammatory mediators like PGE2 and TNF-α. nih.gov

Preclinical Biological Evaluation and Target Identification in Vitro and Animal Models

Cell-Based Assays and Phenotypic Screening

Antiproliferative Activity against Neoplastic Cell Lines

No data is available on the antiproliferative effects of 1,2-Dihydroimidazo[4,5-g]indazole against any cancer cell lines.

Enzymatic and Cellular Activity Evaluation

There are no published reports on the evaluation of this compound in enzymatic or cellular activity assays.

Target Engagement Studies in Biological Systems (Non-Human)

Biochemical Validation of Predicted Targets

No predicted biological targets for this compound have been biochemically validated.

Biomarker Modulation in Animal Models (excluding clinical outcomes)

There are no studies reporting the modulation of biomarkers in animal models by this compound.

Mechanistic Insights from in vivo Preclinical Models (Non-Human)

No in vivo preclinical studies have been published that would provide mechanistic insights into the action of this compound.

Due to the absence of the necessary scientific data, the generation of data tables and a list of mentioned compounds is also not feasible.

Investigation of Target Unbinding Pathways

The study of target unbinding pathways, which examines the kinetics and routes by which a ligand dissociates from its biological target, is a sophisticated aspect of molecular pharmacology that provides a more dynamic understanding of drug-target interactions than simple binding affinity measurements. This information can be crucial for predicting the duration of a drug's effect in vivo.

Currently, specific experimental or computational studies detailing the target unbinding pathways for this compound are not available in the public domain. Research on related heterocyclic compounds has predominantly focused on characterizing their binding affinity and static binding poses through techniques like molecular docking, rather than the more complex unbinding kinetics.

Future research endeavors could employ advanced computational methods such as molecular dynamics simulations to model the dissociation of this compound from its putative targets, like cyclooxygenase enzymes. Such studies would be invaluable in understanding the residence time of the compound at its target site, a parameter that is increasingly recognized as a key determinant of therapeutic efficacy.

Correlation of Molecular Interactions with in vivo Effects (e.g., anti-inflammatory effects in animal models)

The anti-inflammatory potential of compounds structurally related to this compound, such as various indazole and imidazole (B134444) derivatives, has been substantiated in several preclinical animal models. These studies provide a foundation for understanding the potential in vivo effects of this specific chemical entity.

Derivatives of indazole have demonstrated significant anti-inflammatory activity in various animal models. For instance, certain 4,5-dihydro-2H-indazole derivatives have been shown to possess potent anti-inflammatory properties in formalin-induced paw edema and turpentine (B1165885) oil-induced granuloma pouch bioassays in rats. nih.gov The mechanism for these effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain. nih.gov Molecular docking studies on these indazole derivatives have further elucidated their potential binding modes within the active site of human COX-2, highlighting key molecular interactions that are likely responsible for their inhibitory activity. nih.gov

Similarly, imidazole-containing compounds have been extensively investigated for their anti-inflammatory properties. nih.gov In vivo studies have shown that certain di- and tri-substituted imidazole derivatives can exhibit good anti-inflammatory activity, with some compounds also demonstrating analgesic effects. nih.gov The anti-inflammatory action of indazole and its derivatives is thought to be mediated through the inhibition of COX-2, as well as the modulation of pro-inflammatory cytokines and reactive oxygen species. nih.gov

The anti-inflammatory effects of indole-imidazolidine derivatives have been demonstrated through the reduction of leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. nih.gov These findings suggest that the anti-inflammatory activity of such compounds is likely due to the modulation of the immune system. nih.gov

The table below summarizes the findings from studies on related compounds, which can be used to infer the potential anti-inflammatory profile of this compound.

Compound Class Animal Model Observed In Vivo Effect Postulated Molecular Interaction/Target Reference
4,5-Dihydro-2H-indazole derivativesFormalin-induced paw edema (rats)Anti-inflammatoryInhibition of COX-2 nih.gov
4,5-Dihydro-2H-indazole derivativesTurpentine oil-induced granuloma pouch (rats)Anti-inflammatoryInhibition of COX-2 nih.gov
Indazole and its derivativesCarrageenan-induced hind paw edema (rats)Anti-inflammatoryInhibition of COX-2, cytokines, and reactive oxygen species nih.gov
Di- and tri-substituted imidazole derivativesSaline-induced writhing testAnalgesicNot specified nih.gov
Indole-imidazolidine derivativesAir pouch and peritonitis modelsReduction in leukocyte migration and release of TNF-α and IL-1βModulation of the immune system nih.gov

These studies collectively suggest that the this compound scaffold is a promising candidate for possessing anti-inflammatory properties. The molecular basis for these effects is likely rooted in the inhibition of key inflammatory mediators such as COX-2 and pro-inflammatory cytokines. Further in vivo studies on this compound are warranted to directly assess its anti-inflammatory efficacy and to correlate its specific molecular interactions with its pharmacological activity in animal models.

Advanced Analytical Methodologies for 1,2 Dihydroimidazo 4,5 G Indazole Research

Spectroscopic Characterization in Research Contexts

Spectroscopy is the cornerstone of molecular structure elucidation. For a complex scaffold like 1,2-Dihydroimidazo[4,5-g]indazole, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is required to unambiguously determine its constitution and electronic properties.

While one-dimensional (1D) ¹H and ¹³C NMR are primary tools for initial characterization, the complexity of fused heterocyclic systems necessitates the use of advanced two-dimensional (2D) NMR techniques for complete and unambiguous structural assignment. ipb.pt These methods resolve overlapping signals and reveal through-bond and through-space correlations that are impossible to discern from 1D spectra alone.

For this compound, which has multiple nitrogen atoms and a non-symmetrical arrangement of protons and carbons, 2D NMR is crucial. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to establish direct one-bond correlations between protons and the carbons they are attached to. columbia.edusdsu.edu The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals correlations between protons and carbons over two to three bonds (and sometimes more in conjugated systems). columbia.edu This is essential for piecing together the fused ring system by, for example, correlating a proton on the imidazole (B134444) ring to carbons in the indazole portion of the molecule, and vice-versa.

Table 1: Application of Advanced 2D NMR Techniques for this compound

NMR TechniqueInformation ProvidedRelevance for this compound
COSY (Correlation Spectroscopy)Shows proton-proton (¹H-¹H) couplings through 2-3 bonds. sdsu.eduConfirms connectivity of protons on the aromatic and imidazole rings.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly to the carbon they are attached to (¹J-coupling). columbia.edusdsu.eduUnambiguously assigns each carbon atom by linking it to its known proton.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over multiple bonds (²J, ³J). columbia.eduEstablishes the connectivity of the entire fused ring system and the position of substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy)Identifies protons that are close in space (through-space correlation). mdpi.comConfirms regiochemistry and stereochemistry by showing spatial proximity between different parts of the molecule.

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of synthesized compounds. High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides highly accurate mass measurements. nih.gov This allows for the determination of the elemental formula of the parent ion, which serves as definitive proof of the identity of the synthesized this compound, distinguishing it from isomers or byproducts with the same nominal mass.

Beyond final product confirmation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for real-time reaction monitoring. By taking small aliquots from a reaction mixture, chemists can track the consumption of starting materials and the formation of the desired product and any intermediates or byproducts. This allows for precise optimization of reaction conditions such as time, temperature, and reagent stoichiometry to maximize yield and minimize impurities. The high sensitivity of MS makes it possible to detect even trace amounts of related substances, providing a detailed profile of the reaction's progress and purity of the crude product. nih.gov

Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov For this compound, the IR spectrum would display a characteristic pattern of absorption bands corresponding to the vibrations of its structural components.

The N-H bonds of both the indazole and dihydroimidazole (B8729859) rings would produce characteristic stretching vibrations, typically in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while C=C stretching vibrations from the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region. The C=N stretching vibration of the imidazole and indazole rings is also a key feature, typically found in the 1600-1690 cm⁻¹ range. The presence and specific positions of these bands provide confirmatory evidence for the successful synthesis of the fused heterocyclic scaffold. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

Functional GroupBond TypeExpected Wavenumber (cm⁻¹)
Amine/ImidazoleN-H Stretch3100 - 3500
Aromatic RingC-H Stretch3000 - 3100
Imine/IndazoleC=N Stretch1600 - 1690
Aromatic RingC=C Stretch1450 - 1600
Aromatic RingC-H Bend (out-of-plane)690 - 900

Chromatographic Separation and Purification Techniques

Chromatography is the primary method for the separation and purification of organic compounds from complex reaction mixtures. For research involving this compound, both high-performance liquid chromatography and column chromatography are essential.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a final compound and for quantitative analysis. mdpi.comnih.gov A reversed-phase HPLC method is typically employed for heterocyclic compounds like this compound. In this setup, a nonpolar stationary phase (like a C8 or C18 column) is used with a polar mobile phase, often a mixture of water or a buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.net

By passing the sample through the column, components are separated based on their relative polarity. A UV detector is commonly used for detection, as the aromatic system of this compound will absorb UV light. researchgate.net The resulting chromatogram shows a peak for each component, and the area of the peak corresponding to the target compound relative to the total area of all peaks provides a precise measure of its purity (e.g., >99%). For quantification, a calibration curve is created using standards of known concentration, allowing the exact amount of the compound in a sample to be determined. researchgate.net

Table 3: Typical HPLC Parameters for Analysis of Imidazole/Indazole Derivatives

ParameterTypical SettingPurpose
Column Reversed-Phase C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.netStationary phase for separation based on hydrophobicity.
Mobile Phase Methanol/Water or Acetonitrile/Phosphate Buffer researchgate.netEluent that carries the sample through the column. Gradient or isocratic.
Flow Rate 1.0 mL/min researchgate.netControls the speed of the separation and analysis time.
Detector UV-Vis Detector (e.g., at 254 nm or λmax) researchgate.netDetects compounds as they elute from the column.
Injection Volume 10-20 µLThe amount of sample introduced into the system.

Following a chemical synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, and various byproducts. Column chromatography is the workhorse technique for isolating and purifying the target compound on a preparative scale. nih.gov

For the purification of this compound, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is a common approach. nih.gov The crude mixture is loaded onto the top of the silica column, and a solvent system (mobile phase), typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is passed through the column. Components of the mixture travel down the column at different rates based on their polarity and affinity for the silica gel, leading to their separation. Fractions are collected as the solvent elutes from the column and are analyzed (often by Thin Layer Chromatography, TLC) to identify those containing the pure product. The solvent is then evaporated to yield the purified this compound. nih.gov

Bioanalytical Method Development for Research Studies

The development of robust bioanalytical methods is a critical component of preclinical research, enabling the accurate quantification of novel chemical entities in biological samples. This section focuses on the methodologies pertinent to the detection of this compound in biological matrices for research purposes.

Methods for Detection in Biological Matrices (for research, not clinical diagnostics)

A comprehensive review of the scientific literature reveals a notable absence of specifically published and validated bioanalytical methods for the quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates. While research exists on the synthesis and biological activities of various indazole and imidazole derivatives nih.govmdpi.comnih.govnih.gov, specific methodologies for the detection of this particular dihydro-imidazo-indazole structure in a biological context are not publicly available.

However, based on established principles of bioanalysis for related heterocyclic compounds, a general strategy for the development of a suitable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be proposed. This approach would be the gold standard for providing the necessary sensitivity and selectivity for research-level quantification.

Hypothetical Bioanalytical Method Development Strategy

A typical method development workflow for this compound would involve several key stages:

Sample Preparation: The initial and most critical step is the extraction of the analyte from the complex biological matrix. This is essential to remove proteins and other interfering substances. Common techniques that would be evaluated include:

Protein Precipitation (PPT): This is a rapid and straightforward method where a cold organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins. While simple, it may result in less clean extracts compared to other techniques.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. The choice of solvent (e.g., ethyl acetate, methyl tert-butyl ether) would be optimized to ensure efficient extraction of this compound. LLE often provides cleaner extracts than PPT.

Solid-Phase Extraction (SPE): SPE offers the potential for the cleanest extracts and the ability to concentrate the sample. A sorbent material is chosen to retain the analyte while interferents are washed away. For a compound like this compound, a reverse-phase or mixed-mode cation exchange sorbent could be appropriate.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be employed to separate the analyte from any remaining matrix components before it enters the mass spectrometer. Key parameters to optimize include:

Column Chemistry: A C18 or C8 reverse-phase column would be a logical starting point.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic phase (e.g., acetonitrile or methanol) would be developed to achieve optimal separation.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the high selectivity and sensitivity required for quantification at low concentrations typical in research studies. This involves:

Ionization Source: Electrospray ionization (ESI) in the positive ion mode would likely be suitable for the nitrogen-containing this compound.

MRM Transitions: Specific precursor-to-product ion transitions would be identified and optimized for both this compound and a suitable internal standard. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery.

The table below outlines a hypothetical set of parameters for a bioanalytical method for this compound, based on methods for structurally related compounds.

ParameterProposed Condition
Biological Matrix Rat Plasma
Sample Preparation Protein precipitation with acetonitrile (1:3, plasma:acetonitrile) followed by centrifugation and evaporation of the supernatant.
Chromatography UHPLC
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient A linear gradient starting from 5% B, increasing to 95% B over 3 minutes, holding for 1 minute, and re-equilibrating for 1 minute.
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode ESI Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Hypothetical MRM To be determined by direct infusion of a standard solution of this compound.
Internal Standard Stable isotope-labeled this compound (e.g., ¹³C, ¹⁵N labeled)

Validation of the Developed Method

Once developed, the method would require rigorous validation according to established guidelines to ensure its reliability for research purposes. This validation would assess parameters such as:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the detector response is proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Future Research Directions and Potential Applications in Drug Discovery

Exploration of Novel Synthetic Routes and Catalytic Systems

The efficient synthesis of the imidazoindazole core and its derivatives is paramount for creating diverse chemical libraries for biological screening. Future research is focused on developing more robust and versatile synthetic methodologies. While the direct synthesis of 1,2-Dihydroimidazo[4,5-g]indazole is a specialized area, broader advancements in the synthesis of related indazole heterocycles inform potential strategies.

Modern synthetic chemistry offers several powerful tools that can be adapted for this purpose. One-pot synthesis procedures, which allow for the construction of complex molecules in a single reaction vessel, represent a highly efficient approach. For instance, a copper(I)-mediated one-pot synthesis has been successfully developed for 2,3-dihydro-1H-indazoles, yielding moderate to good yields and demonstrating tolerance for various functional groups on the aromatic ring. mdpi.comresearchgate.net This method significantly improves upon slower, multi-step processes. researchgate.net

Transition metal catalysis is another cornerstone of modern heterocyclic synthesis. Catalytic systems involving rhodium and copper have been utilized for the C-H activation and subsequent C-N/N-N coupling to form 1H-indazoles. nih.gov Similarly, palladium-catalyzed intramolecular C-H amination reactions have proven effective. nih.gov The exploration of these catalytic systems—including copper, rhodium, and palladium—for the regioselective construction of the this compound skeleton could unlock new pathways to novel analogues. researchgate.netnih.gov The development of such routes is crucial as it enables the systematic modification of the scaffold to probe structure-activity relationships (SAR).

Advanced Strategies for Structure-Guided Lead Optimization

Once initial "hit" compounds are identified, the subsequent hit-to-lead optimization phase is a critical bottleneck in drug discovery. nih.gov For the imidazoindazole scaffold, advanced, structure-guided strategies are essential to rationally design compounds with improved potency, selectivity, and pharmacokinetic profiles.

Structure-based drug design (SBDD) is a central pillar of this effort. This approach relies on the three-dimensional structural information of the biological target, typically obtained through X-ray crystallography, to inform the design of more effective inhibitors. A prime example of this strategy was the successful optimization of triazolopyrimidine-based inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). nih.govmmv.orgutexas.edu The crystal structure of the enzyme revealed a binding channel that could accommodate additional functional groups, guiding the medicinal chemistry program to produce a potent and selective clinical candidate. nih.govmmv.orgutexas.edu

This same methodology can be applied to imidazoindazole derivatives. By obtaining co-crystal structures of these compounds with their target proteins, researchers can visualize key binding interactions and identify opportunities for modification. Computational chemistry plays a vital, synergistic role, allowing for the in silico evaluation of designed compounds before undertaking their synthesis, thereby saving time and resources. nih.gov

Strategy Description Potential Application for Imidazoindazoles Reference
Structure-Based Drug Design (SBDD) Utilizes the 3D structure of the target protein (e.g., from X-ray crystallography) to guide the design of potent and selective ligands.Obtaining co-crystal structures of imidazoindazole derivatives with target kinases to visualize binding modes and rationally design modifications to improve affinity and selectivity. nih.govmmv.org
Fragment-Based Drug Discovery (FBDD) Involves screening small chemical fragments that are then grown or linked together to produce a lead compound with higher affinity.Identifying small fragments that bind to unexplored pockets on a target protein and then linking them to the core imidazoindazole scaffold. nih.gov
Computational Chemistry & Molecular Modeling Employs methods like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) to predict binding affinity and guide design.Virtually screening libraries of imidazoindazole derivatives against target structures to prioritize compounds for synthesis and testing. Predicting ADME properties. nih.govtmu.edu.tw

Identification of Underexplored Biological Targets for Imidazoindazole Scaffolds

A key avenue for expanding the therapeutic utility of the this compound scaffold is the identification of new biological targets. While its potential as a kinase inhibitor is a primary focus, the versatility of heterocyclic scaffolds suggests it may interact with other target classes.

Computational repurposing campaigns are a powerful tool for this type of exploration. f1000research.com By comparing the structural and chemical features of the imidazoindazole core against databases of known ligands, it is possible to predict potential new protein targets. f1000research.com For example, a computational study on the oxindole (B195798) scaffold successfully predicted the vascular endothelial growth factor receptor 2 (VEGFR-2) kinase as a potential target, demonstrating the utility of in silico methods for generating new, testable hypotheses. f1000research.com

Within the well-established domain of kinase inhibition, many targets remain underexplored for this specific scaffold. Several kinases are implicated in cancer and other diseases, making them high-value targets for novel inhibitors. The development of selective inhibitors for these targets is a significant goal in medicinal chemistry. Other enzyme families, such as histone deacetylases (HDACs), which are crucial in cancer therapeutics, also represent potential, unexplored opportunities for this scaffold. nih.gov

Potential Target Class Specific Examples Therapeutic Relevance Reference
Protein Kinases PLK1, Aurora A, CDK2/E, VEGFR-2, GSK-3βCell cycle regulation, angiogenesis, cancer, neurodegenerative diseases f1000research.com
Epigenetic Targets Histone Deacetylases (HDACs)Cancer therapy, regulation of gene expression nih.gov
Other Enzymes Carbonic Anhydrases (CA)Glaucoma, epilepsy, cancer nih.gov
Receptors α2-AdrenoceptorAntidepressant, neurological disorders nih.gov

Role in Developing New Therapeutic Modalities and Research Tools

Beyond traditional single-target inhibitors, the this compound scaffold holds promise for the development of new therapeutic modalities. The structural complexity of this heterocyclic system allows for the creation of multi-target agents that can modulate several disease-relevant pathways simultaneously. Such multi-target drugs can offer advantages in treating complex diseases like cancer, where pathway redundancy often leads to resistance to single-agent therapies. tmu.edu.tw For example, derivatives could be designed to inhibit both key protein kinases and other enzymes like cyclooxygenase-2 (COX-2), as has been explored with other scaffolds. tmu.edu.tw

Furthermore, imidazoindazole derivatives can serve as valuable research tools. High-affinity, selective ligands are indispensable as chemical probes to investigate the biological functions of their target proteins. These probes can be used in laboratory settings to elucidate signaling pathways and validate new drug targets, thereby advancing our fundamental understanding of disease biology. nih.gov The development of imidazoindazole-based compounds with specific inhibitory profiles against less-studied kinases could provide the scientific community with powerful tools for biological exploration.

Computational Methodological Advancements for Imidazoindazole Research

Computational methods are becoming increasingly integral to the drug discovery pipeline, and their application is set to accelerate research into imidazoindazoles. These in silico techniques offer a cost-effective and rapid means to prioritize experimental work. nih.gov

Molecular docking studies can predict how different imidazoindazole derivatives might bind to the active site of a target protein, such as a kinase. nih.gov This allows researchers to rationalize observed structure-activity relationships and design new compounds with improved binding interactions. Virtual screening can be used to computationally test vast libraries of virtual imidazoindazole compounds against a target structure, helping to identify the most promising candidates for synthesis. nih.gov

Furthermore, computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel derivatives. nih.gov By flagging potential liabilities such as poor oral bioavailability or rapid metabolism early in the design phase, these predictive models help steer synthetic efforts toward compounds with more favorable drug-like properties, increasing the likelihood of developing a successful clinical candidate. The integration of these computational approaches from initial hit identification through lead optimization will be crucial for unlocking the full therapeutic potential of the this compound scaffold. f1000research.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.